2-Ethyl-3-iodo-pyridin-4-ol is a chemical compound belonging to the class of pyridine derivatives, characterized by the presence of an ethyl group, an iodine atom, and a hydroxyl group on the pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, including electrophilic substitution reactions and multi-component reactions involving pyridine derivatives. The synthesis of 2-ethyl-3-iodo-pyridin-4-ol has been explored in the context of developing new pyridine-based pharmaceuticals and agrochemicals.
2-Ethyl-3-iodo-pyridin-4-ol can be classified as:
The synthesis of 2-ethyl-3-iodo-pyridin-4-ol can be achieved through several methods:
The synthesis typically requires controlled conditions to prevent side reactions. Reagents such as iodine monochloride or potassium iodide are commonly used for iodination, while bases like sodium hydroxide may be employed to facilitate hydroxylation.
The molecular structure of 2-ethyl-3-iodo-pyridin-4-ol features:
2-Ethyl-3-iodo-pyridin-4-ol can participate in various chemical reactions:
The reactivity of 2-ethyl-3-iodo-pyridin-4-ol is influenced by its functional groups, which can stabilize intermediates during reactions. For example, the presence of the hydroxyl group enhances electrophilicity at the adjacent carbon atoms.
The mechanism by which 2-ethyl-3-iodo-pyridin-4-ol exerts its effects largely depends on its applications in medicinal chemistry. For instance, as a potential drug candidate, it may interact with biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by its functional groups.
Studies suggest that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, indicating that 2-ethyl-3-iodo-pyridin-4-ol may also possess similar biological activities.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to characterize these properties accurately.
2-Ethyl-3-iodo-pyridin-4-ol has several potential applications:
Halogenated pyridine derivatives represent a cornerstone of modern medicinal chemistry due to their versatile pharmacological profiles and synthetic utility. The incorporation of halogen atoms—particularly iodine—into the pyridine scaffold enhances molecular recognition capabilities through distinct electronic and steric properties. Pyridine-based pharmacophores exhibit broad therapeutic applications, including kinase inhibition, antimicrobial activity, and anticancer effects, as evidenced by FDA-approved drugs such as pirfenidone (antifibrotic) and tazemetostat (antineoplastic) [5]. The 4-hydroxypyridine (pyridinone) moiety, as present in 2-ethyl-3-iodo-pyridin-4-ol, serves as a bioisostere for phenol or aniline groups, enabling optimized hydrogen-bonding interactions with biological targets [5] [10].
The strategic placement of halogens at specific pyridine ring positions profoundly influences ligand-receptor binding kinetics. Iodine's large atomic radius (198 pm) creates unique van der Waals interactions within hydrophobic enzyme pockets, while its polarizability enhances halogen bonding with carbonyl oxygen atoms or π-systems. These properties render iodopyridines invaluable in targeting conserved regions of kinases, as demonstrated by potent Met kinase inhibitors featuring iodinated pyrrolopyridine cores (IC₅₀ = 60–70 nM) [5]. Furthermore, the C–I bond’s moderate dissociation energy facilitates in vivo metabolic deiodination pathways, offering controllable drug clearance mechanisms.
Table 1: Therapeutic Applications of Halogenated Pyridine Derivatives
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Pyridinone-quinazoline hybrids | Protein tyrosine kinases | Anticancer | 3-Iodo-4-pyridinone |
Pyrrolopyridine-pyridinones | Met kinase | Gastric carcinoma | 3-Iodo substitution |
4-Hydroxy-2-pyridinones | HIV reverse transcriptase | Antiviral | Halogenated at C-3/C-5 |
Sulfapyridine analogues | Dihydropteroate synthase | Antibacterial | 4-Iodopyridine ring |
The iodine atom in 2-ethyl-3-iodo-pyridin-4-ol serves as a linchpin for regioselective transformations, leveraging both its electron-withdrawing character and superior leaving group ability. Iodoarenes undergo oxidative addition with Pd⁰ complexes at rates 10³–10⁵ times faster than their bromo or chloro counterparts, enabling efficient cross-coupling under mild conditions [4] [7]. This reactivity is exemplified by Pd-catalyzed 1,4-migrations in o-carboranyl systems, where B(3)–I bonds activate adjacent B(4)–H sites for functionalization with aryl, alkyl, amino, or thio groups (yields: 65–92%) [7].
Notably, the ortho-positioned ethyl group in 2-ethyl-3-iodo-pyridin-4-ol creates steric bias that directs metalation toward the C-5 position. Computational studies indicate that α-alkyl substituents increase the acidity of adjacent ring protons by 1–2 pKₐ units through inductive effects, facilitating directed ortho-metalation (DoM) sequences [4]. Iodine's ortho-directing capability further enables sequential halogenation, as demonstrated by disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH), which achieves >90% regioselectivity in electron-rich heterocycles [4].
Table 2: Regioselective Functionalization Methods for 3-Iodopyridin-4-ols
Method | Catalyst/Reagent | Reaction Type | Regioselectivity | Yield Range |
---|---|---|---|---|
Pd Migration | Pd(PPh₃)₄ / ZnBr₂ | B(4)–H Alkylation | B(4) >99% | 78–92% |
Oxidative Halogenation | DMSO/HX | Late-stage iodination | Position-specific | 65–89% |
Electrophilic Aromatic Substitution | NIS/CF₃CO₂H | C–H Iodination | C-3 > C-5 | 70–95% |
Decarboxylative Iodination | CuI/O₂ | Aryl iodide synthesis | Ortho to COOH | 60–85% |
Despite extensive studies on halogenated pyridines, 2-ethyl-3-iodo-pyridin-4-ol remains underexplored in three critical domains. First, the electronic modulation by the ethyl group lacks quantitative assessment: While alkyl chains are traditionally considered electron-donating, hyperconjugative effects in ortho-alkylated iodopyridines may alter ring π-electron densities unpredictably. Spectroscopic data (¹³C NMR, IR) and computational modeling for this specific substitution pattern are absent from current literature [3] [9].
Second, steric guidance in metal-mediated couplings requires systematic investigation. The ethyl group's conformational flexibility (rotational barrier: ~3.3 kcal/mol) may create dynamic shielding effects during Pd insertion. Comparative studies with methyl-, isopropyl-, and tert-butyl analogues would elucidate how branching influences cross-coupling efficiency at C-3 [4] [7].
Third, biological activity profiles of 2-alkyl-3-iodopyridin-4-ols are virtually unreported. Existing medicinal chemistry research focuses on phenyl-, amino-, or carboxy-substituted pyridinones, neglecting the pharmacological implications of aliphatic moieties. Molecular docking simulations suggest the ethyl group could enhance hydrophobic contact with kinase allosteric pockets (e.g., BACE1), but experimental validation is lacking [5] [10].
Table 3: Critical Research Questions for 2-Ethyl-3-iodo-pyridin-4-ol
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Electronic effects of ortho-ethyl | ¹³C NMR titration, DFT calculations | Predictive models for regioselectivity in electrophilic substitution |
Steric direction in Pd-catalysis | Comparative kinetics of Suzuki couplings | Optimization of heterocyclic drug candidate synthesis |
Unexplored bioactivity | Kinase inhibition screening (e.g., BACE1, Met kinase) | Identification of novel therapeutic leads |
Solvent-dependent tautomerism | X-ray crystallography in polar/aprotic media | Control of solid-state packing in pharmaceutical formulations |
The tautomeric equilibrium between 4-hydroxypyridine (phenol-like) and 4-pyridone (amide-like) forms presents additional complexity. In 2-ethyl-3-iodo-pyridin-4-ol, the ortho-alkyl group may shift this equilibrium toward the pyridone tautomer due to steric inhibition of resonance, potentially enhancing hydrogen-bond acceptor capacity at O-4 by >20% compared to unsubstituted analogues [9]. This phenomenon remains unquantified despite its implications for protein-ligand recognition in drug discovery pipelines. Resolution of these knowledge gaps would position 2-ethyl-3-iodo-pyridin-4-ol as a versatile synthon for next-generation heterocyclic therapeutics and functional materials.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9